An In-Depth Technical Guide to 3,5-Dimethylphenol-d10
An In-Depth Technical Guide to 3,5-Dimethylphenol-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylphenol-d10 is the deuterated form of 3,5-dimethylphenol, a member of the xylenol isomer family. In this isotopically labeled version, the ten hydrogen atoms on the aromatic ring and the two methyl groups are replaced with deuterium. This stable isotope-labeled compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it is predominantly used as an internal standard for the quantification of its non-labeled counterpart and other related phenolic compounds. Its physical and chemical properties are nearly identical to those of 3,5-dimethylphenol, but its increased mass allows for clear differentiation in mass spectrometric analyses.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3,5-Dimethylphenol-d10 is presented below, with data for its non-deuterated analog provided for comparison.
| Property | 3,5-Dimethylphenol-d10 | 3,5-Dimethylphenol |
| Chemical Formula | C₈D₁₀O | C₈H₁₀O |
| Molecular Weight | 132.23 g/mol [1] | 122.16 g/mol |
| CAS Number | 1192812-51-3[1] | 108-68-9[2] |
| Appearance | White to off-white solid | Colorless to pale yellow solid[2] |
| Melting Point | 64-66 °C | 64-66 °C |
| Boiling Point | ~221 °C | 221 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and methylene chloride. | Slightly soluble in water; soluble in ethanol, ether, and benzene. |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Synthesis
While specific, detailed protocols for the commercial synthesis of 3,5-Dimethylphenol-d10 are proprietary, the general approach involves the deuteration of 3,5-dimethylphenol or a suitable precursor. Common methods for deuterium labeling of aromatic compounds include:
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Acid-Catalyzed H/D Exchange: This method involves heating the non-labeled compound in the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), and a source of deuterium, typically deuterium oxide (D₂O). The acidic conditions facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic ring.
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Metal-Catalyzed H/D Exchange: Transition metals, such as platinum, palladium, or nickel, can catalyze the exchange of hydrogen for deuterium on aromatic rings. This is often carried out by heating the compound with D₂O or D₂ gas in the presence of the catalyst.
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Synthesis from Deuterated Precursors: A multi-step synthesis can be employed starting from simpler, commercially available deuterated building blocks.
The following diagram illustrates a generalized workflow for the synthesis of 3,5-Dimethylphenol-d10 via a hypothetical acid-catalyzed exchange reaction.
A generalized workflow for the synthesis of 3,5-Dimethylphenol-d10.
Analytical Data
Mass Spectrometry
The mass spectrum of 3,5-Dimethylphenol-d10 is characterized by a molecular ion peak (M⁺) at m/z 132, corresponding to its increased molecular weight due to the ten deuterium atoms. The fragmentation pattern is similar to that of the non-deuterated compound, with characteristic losses of methyl radicals and carbon monoxide. However, the fragments will have masses shifted by the number of deuterium atoms they contain.
Expected Fragmentation Pattern:
| Ion | m/z (d10) | m/z (d0) | Description |
| [M]⁺ | 132 | 122 | Molecular Ion |
| [M-CD₃]⁺ | 114 | 107 | Loss of a deuterated methyl radical |
| [M-CO]⁺ | 104 | 94 | Loss of carbon monoxide |
| [M-CO-CD₃]⁺ | 86 | 79 | Subsequent loss of a deuterated methyl radical |
The following diagram illustrates the primary fragmentation pathway.
Primary mass fragmentation pathway of 3,5-Dimethylphenol-d10.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the near-complete deuteration, the ¹H NMR spectrum of 3,5-Dimethylphenol-d10 will show significantly reduced or absent signals in the regions corresponding to the aromatic and methyl protons. Any residual signals would be indicative of incomplete deuteration.
The ¹³C NMR spectrum will show signals for the carbon atoms, but the coupling patterns will be altered due to the presence of deuterium instead of hydrogen. The signals may appear as multiplets due to ¹³C-²H coupling.
Experimental Protocol: Use as an Internal Standard in GC-MS Analysis of Phenols in Water
3,5-Dimethylphenol-d10 is an ideal internal standard for the quantification of 3,5-dimethylphenol and other phenolic compounds in environmental samples, such as water, due to its similar chemical behavior and distinct mass.
Objective: To quantify the concentration of 3,5-dimethylphenol in a water sample using gas chromatography-mass spectrometry (GC-MS) with 3,5-Dimethylphenol-d10 as an internal standard.
Materials:
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Water sample
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3,5-Dimethylphenol-d10 solution (e.g., 10 µg/mL in methanol)
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3,5-Dimethylphenol calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL in methanol)
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Methylene chloride (DCM), HPLC grade
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Anhydrous sodium sulfate
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Separatory funnel
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Concentrator tube
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GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
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Sample Preparation:
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To a 1-liter water sample, add a known amount of the 3,5-Dimethylphenol-d10 internal standard solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 1 µg/L).
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Acidify the sample to pH < 2 with concentrated sulfuric acid.
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Transfer the sample to a 2-liter separatory funnel.
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Add 60 mL of methylene chloride and shake vigorously for 2 minutes.
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Allow the layers to separate and collect the organic layer.
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Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.
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Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
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Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish or similar apparatus.
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Calibration Standards Preparation:
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Prepare a series of calibration standards by adding a fixed amount of the 3,5-Dimethylphenol-d10 internal standard to each concentration of the 3,5-dimethylphenol standards.
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GC-MS Analysis:
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Set up the GC-MS with appropriate parameters for the analysis of phenols. A typical temperature program would be:
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Initial temperature: 40°C, hold for 2 minutes.
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Ramp to 150°C at 10°C/minute.
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Ramp to 250°C at 20°C/minute, hold for 5 minutes.
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Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor for the characteristic ions of both the analyte and the internal standard.
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For 3,5-Dimethylphenol: m/z 122, 107
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For 3,5-Dimethylphenol-d10: m/z 132, 114
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Data Analysis:
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Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
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Calculate the same peak area ratio for the sample.
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Determine the concentration of 3,5-dimethylphenol in the sample by using the calibration curve.
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The following diagram outlines the experimental workflow for this analysis.
Workflow for the quantification of 3,5-dimethylphenol using a deuterated internal standard.
Conclusion
3,5-Dimethylphenol-d10 is a critical analytical tool for researchers and scientists in various fields, including environmental monitoring and drug development. Its use as an internal standard provides a reliable and accurate method for the quantification of phenolic compounds. This guide has provided a comprehensive overview of its properties, a general synthesis approach, expected analytical data, and a detailed experimental protocol for its application in GC-MS analysis.
